Dimethyl thiophene-2,3-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl thiophene derivatives involves various methodologies, including the reaction of thiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide to produce tetrasilylthiophene derivatives. This method highlights the modification of thiophene's electronic properties through the addition of dimethylsilyl groups, affecting its structure and electronic features significantly (Kyushin, Matsuura, & Matsumoto, 2006). Furthermore, the synthesis of bithiophenedicarboxylates showcases the structural variety achievable through dimethyl thiophene derivatives, with studies revealing their coplanar structures and electrostatic stabilization (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Molecular Structure Analysis
Single-crystal X-ray structural analysis of dimethyl bithiophene derivatives has shown that these molecules can adopt nearly coplanar structures, indicating the influence of electronic and steric factors on their spatial configuration. This analysis provides insights into the conformational preferences of thiophene rings, significantly impacted by substituents at the dicarboxylate positions (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
The chemical reactivity of dimethyl thiophene-2,3-dicarboxylate derivatives is explored through various reactions, including esterification, condensation, and cycloaddition processes. These reactions demonstrate the compound's versatility in forming different chemical structures and its potential in synthesizing novel organic compounds with diverse functionalities (You Yi, 2006).
Physical Properties Analysis
The physical properties of dimethyl thiophene-2,3-dicarboxylate derivatives are influenced by their molecular structure, as observed in their solid-state conformations. The planarity and coplanarity of the thiophene rings, along with the positioning of substituents, significantly affect their crystal packing, melting points, and solubility (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Properties Analysis
The chemical properties of dimethyl thiophene-2,3-dicarboxylate and its derivatives are characterized by their reactivity towards various chemical reagents. Studies involving the functionalization of microporous frameworks with thiophene derivatives underscore their potential in sensing and magnetic applications due to the thiophene group's ability to induce specific chemical interactions and properties (Wang et al., 2016).
Scientific Research Applications
Summary of the Application
Dimethyl thiophene-2,3-dicarboxylate is used as a building block in the synthesis of dithienothiophene (DTT), a molecule that has attracted significant attention due to its potential applicability in organic electronics . This includes applications in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more .
2. Bio-based Polyesters
Summary of the Application
Dimethyl thiophene-2,5-dicarboxylate (DMTD) is used in the synthesis of several thiophene-aromatic polyesters (PETH, PPTH, PBTH, and PHTH), which are synthesized from DMTD and different diols, including ethylene glycol, 1,3-propanediol, 1,4-butanediol, and 1,6-hexanediol . These polyesters are seen as potential alternatives for 2,5-furandicarboxylic acid (FDCA) or poly(ethylene 2,5-furandicarboxylate) (PEF) in the development of more ideal bio-based polyesters .
Methods of Application
The chemical structures of the obtained polyesters were confirmed by nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR). Their average molecular weight (Mw) varied from 5.22 × 104 g/mol to 7.94 × 104 g/mol with the molar-mass dispersity of 1.50−2.00 .
Results or Outcomes
The synthesized polyesters PETH, PPTH, and PBTH displayed comparable or even better thermal properties when compared with their FDCA-based analogues. From PETH to PHTH, their Tg varied from 64.6 °C to −1 °C while T5% ranged from 409 °C to 380 °C in a nitrogen atmosphere . PETH showed elongation at break as high as 378%, tensile strength of 67 MPa, and tensile modulus of 1800 MPa . Meanwhile, the CO2 and O2 barrier of PETH was 12.0 and 6.6 folds higher than those of PET, respectively, and similar to those of PEF .
3. Functional Supramolecular Chemistry
Summary of the Application
Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has shown potential applicability in functional supramolecular chemistry . This field involves the creation of complex multi-molecular structures using non-covalent interactions .
4. Organic Dyes
Summary of the Application
Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has potential applications in organic dyes . Organic dyes are widely used in various industries such as textiles, plastics, food, and more .
5. Chalcogen Bonded Cascades
Summary of the Application
Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has potential applications in chalcogen bonded cascades . Chalcogen bonding is a type of noncovalent interaction involving a chalcogen atom (such as sulfur) and an electrophile .
6. Fluorescent Probes
Summary of the Application
Dimethyl thiophene-2,3-dicarboxylate is used in the synthesis of dithienothiophene (DTT), which has potential applications in fluorescent probes . Fluorescent probes are used in various fields such as biology and chemistry for the detection and analysis of various substances .
Future Directions
Thiophene-based molecules, such as Dimethyl thiophene-2,3-dicarboxylate, have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
properties
IUPAC Name |
dimethyl thiophene-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDISBFSPJVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344609 | |
Record name | Dimethyl thiophene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl thiophene-2,3-dicarboxylate | |
CAS RN |
14300-68-6 | |
Record name | Dimethyl thiophene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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